molecular formula C20H34ClNO B1397608 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219972-58-3

3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1397608
M. Wt: 339.9 g/mol
InChI Key: QSUUNFRFRQNDIO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, such as melting point, boiling point, solubility, etc., are not available in the retrieved information .

Scientific Research Applications

Environmental Presence and Impact

Research into the environmental occurrence and impacts of synthetic phenolic antioxidants (SPAs), which include compounds like 2,4-di-tert-butylphenol (DBP), reveals their widespread presence in various environmental matrices. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues. Studies suggest SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption, raising concerns over their environmental and health impacts. Efforts are being directed towards understanding the contamination, environmental behavior, and potential toxicity of high molecular weight SPAs, aiming to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Synthetic Routes and Industrial Applications

The synthetic routes for creating complex molecules, including those related to 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, are of significant interest. A study on the synthetic routes of vandetanib, a molecule incorporating similar structural motifs, highlights the industrial relevance of these synthetic methodologies. These routes demonstrate the potential for high yields and commercial viability, underscoring the importance of innovative synthetic strategies in pharmaceutical manufacturing (Mi, 2015).

Natural Sources and Bioactivities

The bioactivity and natural occurrence of compounds structurally related to 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, such as 2,4-di-tert-butylphenol (2,4-DTBP), have been thoroughly reviewed. These compounds, found in a wide range of organisms, exhibit potent toxicity against various testing organisms. The study suggests a need for further research to understand why organisms produce these potentially autotoxic phenols and their analogs. This opens avenues for exploring novel natural products with significant bioactivities (Zhao et al., 2020).

Environmental Fate and Behavior

The environmental fate and behavior of related compounds, such as parabens and phenoxy herbicides, have been extensively reviewed, providing insights into the degradation pathways, environmental persistence, and potential toxicological impacts of these chemicals. These studies contribute to a broader understanding of how similar compounds may interact with the environment and highlight the importance of developing compounds with reduced environmental persistence and toxicity (Haman et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride would provide comprehensive information about its hazards, safe handling procedures, and emergency measures. Unfortunately, the SDS is not available in the retrieved information .

Future Directions

The future directions for research and applications of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride are not specified in the retrieved information. Its potential uses would depend on its properties and the results of further studies .

properties

IUPAC Name

3-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)16-9-10-18(17(12-16)20(4,5)6)22-14-15-8-7-11-21-13-15;/h9-10,12,15,21H,7-8,11,13-14H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUUNFRFRQNDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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